1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(aminomethyl)-3,4-dihydro-2H-naphthalene-1,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c12-6-11(15)3-1-2-7-4-9(13)10(14)5-8(7)11/h4-5,13-15H,1-3,6,12H2 |
InChI Key |
SHIDZSKWNRSZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(C1)(CN)O)O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylation of Tetralone Intermediates
The foundational approach involves hydroxylation of 1-tetralone derivatives. For example, 1,6,7-trihydroxy-1,2,3,4-tetrahydronaphthalene can be synthesized via TPAP (tetra-n-propylammonium perruthenate)-mediated oxidation of decalindiol precursors under acidic conditions, yielding a 4:1 cis/trans isomer mixture. Subsequent aminomethylation is achieved through:
Table 1: Hydroxylation and Aminomethylation Conditions
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Hydroxylation | TPAP, CH₃CN, 4Å molecular sieves, 0°C → rt | 88 | |
| Reductive Amination | NaBH₄, MeOH, 25°C, 12h | 65–72 | |
| Epoxide Aminolysis | NH₃ (aq), EtOH, 60°C, 24h | 58 |
Catalytic Hydrogenation and Functional Group Interconversion
Cyano Group Reduction
A common strategy involves introducing a cyano group at the C1 position, followed by reduction to the aminomethyl moiety:
Table 2: Cyanation-Reduction Parameters
| Substrate | Cyanation Agent | Reduction Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1,6,7-Trihydroxy-THN | TMSCN | AlH₃, THF | THF | 0→25 | 70 |
| 1,6,7-Trihydroxy-THN | (EtO)₂P(O)CN | H₂ (50 psi), Ni | EtOH | 80 | 68 |
Regioselective Protection-Deprotection Strategies
Orthogonal Hydroxyl Protection
To prevent over-oxidation or undesired side reactions, hydroxyl groups are often protected during synthesis:
Table 3: Protection-Deprotection Efficiency
| Protection Method | Deprotection Agent | Selectivity (1,6,7-OH) | Yield (%) |
|---|---|---|---|
| Acetyl | HCl/MeOH (1M) | 95% | 82 |
| Benzyl | H₂/Pd-C | 89% | 78 |
Challenges and Optimization
Stereochemical Control
The cis/trans ratio of the final product depends on the tetralone precursor’s configuration. For example, TPAP-oxidized decalindiols yield a 4:1 cis/trans mixture, which can be resolved via recrystallization.
Byproduct Formation
Common byproducts include:
-
Over-reduced analogs : Due to excessive hydrogenation during reductive amination.
-
Diastereomeric amines : From non-selective epoxide ring-opening.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
-
Ethanol/water mixtures are preferred for large-scale reactions due to low toxicity and ease of recovery.
-
Heterogeneous catalysts (e.g., Ni/Al₂O₃) enable reuse over 5–10 cycles without significant activity loss.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxyl groups contribute to the compound’s solubility and reactivity, facilitating its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[naphthalene-piperidine] Derivatives (DDSNPs)
- Structure : Compounds such as 5,6-dihydroxy-3,4-dihydrospiro[naphthalen-1(2H)-3'-piperidine] (5a) and 6,7-dihydroxy analogs (6a) share the tetrahydronaphthalene core but incorporate a piperidine ring via a spiro junction.
- Activity : These derivatives exhibit antidopaminergic properties, with structural variations (e.g., N-isopropyl substitution) modulating receptor affinity. The 6,7-dihydroxy configuration mimics catecholamines but shows reduced potency compared to classical dopamine antagonists like haloperidol .
- Synthesis : Achieved through condensation reactions between tetrahydronaphthalene precursors and piperidine derivatives .
1-(Aminomethyl)-6,7-Dihydroxytetrahydroisoquinolines
- Structure: Replace the tetrahydronaphthalene core with a tetrahydroisoquinoline system. Example: (isopropylamino)methyl-substituted analogs.
- Activity: Weak partial agonists at β-adrenoceptors (e.g., 10–100-fold lower potency than isoprenaline). The aminomethyl group’s position and protonation state (monoprotonated at physiological pH) critically influence receptor binding, diverging from catecholamine-like interactions .
- Synthesis: Aluminum hydride reduction of cyano precursors, followed by functionalization .
N-Methyloxazolidinone Derivatives
- Structure: Derived from 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene-1-ol via carbamate formation and reduction.
- Activity: Primarily explored as intermediates for heterocyclic synthesis (e.g., oxazolidinones) rather than direct pharmacological agents .
Tetrahydronaphthalene Carboxylic Acid Derivatives
- Structure : Examples include 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its carboxamide derivatives.
- Activity: These lack the aminomethyl and triol substituents, rendering them pharmacologically inert in receptor studies. They are often used as synthetic intermediates or analytical standards .
Chlorinated and Nitrated Analogs
- Structure: 6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-dimethanol and 6-nitro-1-tetralone.
- Activity : Chlorinated derivatives are typically intermediates in organic synthesis, while nitrated analogs (e.g., 6-nitrotetralin) are studied for metabolic or toxicological profiles rather than receptor activity .
Structural and Pharmacological Comparison Table
Key Research Findings and Implications
- Synthetic Flexibility: The tetrahydronaphthalene scaffold supports diverse functionalization (e.g., spirocycles, oxazolidinones), enabling tailored physicochemical properties for CNS penetration or metabolic stability .
- Pharmacological Limitations: Weak adrenoceptor activity in aminomethyl derivatives suggests that optimal positioning of protonatable groups (e.g., secondary amines) is critical for receptor binding, a challenge in rigid polycyclic systems .
Biological Activity
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol (CAS No. 462100-28-3) is an organic compound with a tetrahydronaphthalene core that features both an aminomethyl and a hydroxyl group. This unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula: CHN\O
- Molecular Weight: 209.24 g/mol
- IUPAC Name: 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol
The biological activity of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The presence of the aminomethyl group allows for the formation of hydrogen bonds and electrostatic interactions with these targets. This interaction may lead to modulation of enzyme activity or receptor signaling pathways.
Neuropharmacological Effects
Research indicates that this compound may act as a pharmacophore in drug design targeting neurological disorders. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in the treatment of conditions such as depression and anxiety.
Antioxidant Activity
Studies have suggested that compounds with similar structures exhibit antioxidant properties. The hydroxyl group in 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol may contribute to its ability to scavenge free radicals and mitigate oxidative stress.
Dopamine Receptor Agonism
Analogous compounds have been shown to act as dopamine receptor agonists. For instance, (±)-2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene has demonstrated significant agonistic activity at dopamine receptors (EC50 values of 3.5 μM and 0.65 μM in rat striatal and nucleus accumbens tissues) . This suggests that 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol could similarly influence dopaminergic pathways.
Case Studies
Several studies have explored the biological implications of related compounds:
- Neuroprotective Effects : In vitro studies have shown that related tetrahydronaphthalene derivatives can protect neuronal cells from apoptosis induced by oxidative stress.
- Antidepressant Activity : Animal models have indicated that tetrahydronaphthalene derivatives can exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels.
- Inhibition of Enzymatic Activity : Compounds similar to 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol have been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and pain perception.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1-ol | Structure | Potential neuropharmacological effects |
| (±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene | Structure | Dopamine receptor agonist |
| 1-(Hydroxymethyl)tetralin | N/A | Limited neuroactivity |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydronaphthalene backbone and hydroxyl/aminomethyl substituents. For example, aromatic protons appear at δ 6.7–7.1 ppm, while hydroxyl protons resonate at δ 4.9–5.3 ppm .
- pKa Determination : Potentiometric titration reveals the compound is monoprotonated at physiological pH (pKa ~9.2), primarily at the exocyclic nitrogen .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 236.1284 for C₁₁H₁₇NO₃).
How can researchers design experiments to evaluate adrenoceptor activity and partial agonist effects?
Advanced Research Question
Methodological Approach :
In Vitro Assays :
- Use isolated rat atria or transfected HEK293 cells expressing β-adrenoceptors.
- Measure cAMP production via ELISA or fluorescence-based assays.
- Compare efficacy (% of maximal isoproterenol response) and potency (EC₅₀).
In Vivo Studies :
- Administer the compound to anesthetized rodents and monitor hemodynamic responses (e.g., heart rate, blood pressure).
- Antagonize with propranolol (β-blocker) to confirm receptor specificity.
Key Finding : The compound exhibits weak partial agonist activity at β-adrenoceptors (15–20% efficacy vs. isoproterenol) and negligible α-adrenoceptor interaction .
How can discrepancies in reported receptor binding potency be resolved?
Advanced Research Question
Discrepancies may arise from structural differences in catecholamine analogs. For example:
- Binding Mode Analysis : Molecular docking shows the catechol group of 1,6,7-triol derivatives interacts differently with adrenoceptor binding pockets compared to natural catecholamines like adrenaline .
- Functional Assays : Use β₂-adrenoceptor mutants (e.g., Ser204Ala) to identify critical hydrogen-bonding residues.
Table 2 : Comparative Potency of Analogues
| Compound | β-Adrenoceptor EC₅₀ (nM) | α-Adrenoceptor EC₅₀ (nM) |
|---|---|---|
| Adrenaline | 10 | 50 |
| 1-(Aminomethyl)-Triol | 8500 | >10,000 |
| Trimetoquinol (Reference) | 120 | 3200 |
What is the impact of stereochemistry on biological activity, and how can enantiomers be selectively synthesized?
Advanced Research Question
- Stereochemical Influence : Enantiomers like (1S,2S)- vs. (1R,2R)-configurations exhibit divergent receptor binding. For example, (1S,2S)-enantiomers show 3-fold higher β-adrenoceptor affinity due to optimal spatial alignment with the binding pocket .
- Synthetic Strategies :
How do protonation states at physiological pH affect receptor interactions?
Advanced Research Question
- pKa and Protonation : The exocyclic aminomethyl group (pKa ~9.2) is predominantly protonated at pH 7.4, facilitating ionic interactions with adrenoceptor aspartate residues (e.g., Asp113 in β₂-adrenoceptors) .
- NMR Evidence : ¹H NMR chemical shifts (δ 3.1–3.3 ppm for -NH₃⁺) confirm monoprotonation .
How can contradictions in structure-activity relationship (SAR) studies be addressed?
Advanced Research Question
- Data Normalization : Standardize assay conditions (e.g., cell line, temperature, buffer pH) to minimize variability.
- Meta-Analysis : Compare results across studies using tools like molecular similarity indices (e.g., Tanimoto coefficients) .
- Functional Group Scanning : Systematically modify substituents (e.g., replacing 6-OH with -OCH₃) to isolate critical pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
